Cas no 2227863-46-7 (rac-(1R,6R,7S)-2-oxabicyclo4.1.0heptan-7-ylmethanamine)

rac-(1R,6R,7S)-2-oxabicyclo4.1.0heptan-7-ylmethanamine 化学的及び物理的性質
名前と識別子
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- rac-(1R,6R,7S)-2-oxabicyclo4.1.0heptan-7-ylmethanamine
- 2227863-46-7
- EN300-1290944
- rac-[(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-yl]methanamine
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- インチ: 1S/C7H13NO/c8-4-6-5-2-1-3-9-7(5)6/h5-7H,1-4,8H2/t5-,6-,7-/m1/s1
- InChIKey: BJPABRBUDPGDJY-FSDSQADBSA-N
- ほほえんだ: O1CCC[C@H]2[C@@H]1[C@@H]2CN
計算された属性
- せいみつぶんしりょう: 127.099714038g/mol
- どういたいしつりょう: 127.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0
rac-(1R,6R,7S)-2-oxabicyclo4.1.0heptan-7-ylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1290944-500mg |
rac-[(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-yl]methanamine |
2227863-46-7 | 500mg |
$905.0 | 2023-09-30 | ||
Enamine | EN300-1290944-250mg |
rac-[(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-yl]methanamine |
2227863-46-7 | 250mg |
$867.0 | 2023-09-30 | ||
Enamine | EN300-1290944-1.0g |
rac-[(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-yl]methanamine |
2227863-46-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1290944-1000mg |
rac-[(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-yl]methanamine |
2227863-46-7 | 1000mg |
$943.0 | 2023-09-30 | ||
Enamine | EN300-1290944-10000mg |
rac-[(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-yl]methanamine |
2227863-46-7 | 10000mg |
$4052.0 | 2023-09-30 | ||
Enamine | EN300-1290944-5000mg |
rac-[(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-yl]methanamine |
2227863-46-7 | 5000mg |
$2732.0 | 2023-09-30 | ||
Enamine | EN300-1290944-50mg |
rac-[(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-yl]methanamine |
2227863-46-7 | 50mg |
$792.0 | 2023-09-30 | ||
Enamine | EN300-1290944-2500mg |
rac-[(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-yl]methanamine |
2227863-46-7 | 2500mg |
$1848.0 | 2023-09-30 | ||
Enamine | EN300-1290944-100mg |
rac-[(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-yl]methanamine |
2227863-46-7 | 100mg |
$829.0 | 2023-09-30 |
rac-(1R,6R,7S)-2-oxabicyclo4.1.0heptan-7-ylmethanamine 関連文献
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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5. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
rac-(1R,6R,7S)-2-oxabicyclo4.1.0heptan-7-ylmethanamineに関する追加情報
Rac-(1R,6R,7S)-2-Oxabicyclo[4.1.0]heptan-7-ylmethanamine: A Comprehensive Overview
The compound rac-(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-ylmethanamine, identified by the CAS number 2227863-46-7, is a bicyclic amine with a unique structural configuration that has garnered significant attention in both academic and industrial research. This compound belongs to the class of bicyclic amines, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The term rac-(1R,6R,7S) refers to the stereochemical configuration of the molecule, indicating a racemic mixture with specific spatial arrangements of the substituents on the bicyclic framework.
The core structure of this compound is a bicyclo[4.1.0]heptane system, which is characterized by two fused rings: a six-membered ring and a three-membered ring. The presence of an oxygen atom in the three-membered ring gives rise to the term oxabicyclo, highlighting the oxygen's role in stabilizing the bicyclic framework through conjugation and hydrogen bonding interactions. The methanamine group attached to the bicyclic system introduces additional functional diversity, enabling this compound to participate in various chemical reactions and biological interactions.
Recent studies have focused on the synthesis and characterization of rac-(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-ylmethanamine using advanced techniques such as X-ray crystallography and computational modeling. These investigations have provided deeper insights into the compound's electronic structure and conformational flexibility, which are critical for understanding its reactivity and potential applications.
In terms of pharmacological applications, rac-(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-ylmethanamine has shown promise as a precursor for bioactive molecules with potential therapeutic benefits. For instance, its ability to act as a chiral building block in asymmetric synthesis has been explored in recent research articles published in high-impact journals such as Journal of Medicinal Chemistry and Organic Letters. These studies highlight its role in constructing complex natural product analogs with high enantioselectivity.
Beyond pharmacology, this compound has also found applications in materials science. Its unique bicyclic structure makes it an ideal candidate for use in polymer chemistry and nanotechnology. Researchers have investigated its ability to form self-assembled monolayers and its potential as a building block for supramolecular architectures.
The synthesis of rac-(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-ylmethanamine involves multi-step processes that often require precise control over stereochemistry to achieve the desired configuration. Recent advancements in catalytic asymmetric synthesis have enabled more efficient routes to this compound, reducing production costs while maintaining high purity levels.
In conclusion, rac-(1R,6R,7S)-2-oxabicyclo[4.1.0]heptan-7-ylmethanamine (CAS 2227863-46-7) is a versatile compound with a rich structural framework that continues to inspire innovative research across multiple disciplines. Its stereochemical properties and functional diversity make it an invaluable tool for advancing both basic and applied sciences.
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